molecular formula C10H7F3N4OS B6592234 6-(2-Furyl)-2-thioureido-4-(trifluoromethyl)pyrimidine CAS No. 1845687-68-4

6-(2-Furyl)-2-thioureido-4-(trifluoromethyl)pyrimidine

Cat. No.: B6592234
CAS No.: 1845687-68-4
M. Wt: 288.25 g/mol
InChI Key: HZDBBCFCTHBTAA-UHFFFAOYSA-N
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Description

6-(2-Furyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a furyl group, a thioureido group, and a trifluoromethyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agricultural chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Furyl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves the cyclocondensation of 1,1,1-trifluoro-4-(2-heteroaryl)-4-methoxy-3-buten-2-ones with urea and amidines . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process . The yields of these reactions are generally moderate, ranging from 50% to 67% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

6-(2-Furyl)-2-thioureido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones.

    Reduction: The thioureido group can be reduced to form thiourea derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include furanones from oxidation, thiourea derivatives from reduction, and substituted pyrimidines from nucleophilic substitution .

Scientific Research Applications

6-(2-Furyl)-2-thioureido-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Furyl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thioureido group can form hydrogen bonds with biological targets, while the furyl group can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Furyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is unique due to the combination of its furyl, thioureido, and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4OS/c11-10(12,13)7-4-5(6-2-1-3-18-6)15-9(16-7)17-8(14)19/h1-4H,(H3,14,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDBBCFCTHBTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101178617
Record name Thiourea, N-[4-(2-furanyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101178617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1845687-68-4
Record name Thiourea, N-[4-(2-furanyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845687-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N-[4-(2-furanyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101178617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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